2-(Pyrimidin-2-yloxy)ethan-1-amine
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Overview
Description
2-(Pyrimidin-2-yloxy)ethan-1-amine is an organic compound with the molecular formula C6H9N3O It features a pyrimidine ring attached to an ethanamine group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yloxy)ethan-1-amine typically involves the reaction of 2-chloropyrimidine with ethanolamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-chloropyrimidine+ethanolamine→this compound+HCl
The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrimidin-2-yloxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yloxy)ethan-1-amine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yloxy)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-4-yloxy)ethan-1-amine: Similar structure but with the oxygen atom attached to the 4-position of the pyrimidine ring.
Uniqueness
2-(Pyrimidin-2-yloxy)ethan-1-amine is unique due to the specific positioning of the oxygen atom and the ethanamine group, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-pyrimidin-2-yloxyethanamine |
InChI |
InChI=1S/C6H9N3O/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,2,5,7H2 |
InChI Key |
OUOPDDNPXZHMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OCCN |
Origin of Product |
United States |
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